For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties of Glycidyl (B131873) Myristate
This technical guide provides a comprehensive overview of the chemical and physical properties of Glycidyl myristate, also known as Glycidyl tetradecanoate. This document delves into its chemical reactivity, stability, and common analytical methodologies. Furthermore, it addresses the toxicological significance of this compound, primarily in the context of food safety analysis where its detection is critical.
Core Chemical and Physical Properties
Glycidyl myristate is a fatty acid ester characterized by a glycidyl group attached to a myristate (tetradecanoate) backbone. It belongs to a class of compounds known as glycidyl esters, which are process-induced contaminants found in refined edible oils and fats.[1]
Table 1: Physical and Chemical Data for Glycidyl Myristate
| Property | Value | Source |
| Chemical Name | oxiranylmethyl tetradecanoate | [2] |
| Synonyms | Myristic acid glycidyl ester, Glycidyl tetradecanoate, NSC 404224 | [2] |
| CAS Number | 7460-80-2 | [2] |
| Molecular Formula | C₁₇H₃₂O₃ | [2] |
| Molecular Weight | 284.43 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | >99% | [2] |
Chemical Reactivity and Stability
The chemical properties of Glycidyl myristate are largely dictated by its two primary functional groups: the ester linkage and the epoxide ring.
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Ester Group : The ester can undergo hydrolysis, particularly under acidic or basic conditions, to yield myristic acid and glycidol (B123203).[4] This reaction is of significant toxicological importance, as the hydrolysis in the gastrointestinal tract releases free glycidol.[1]
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Epoxide Ring : The three-membered epoxide ring is highly strained and therefore reactive. It is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis of the genotoxic mechanism of its metabolite, glycidol, which can form adducts with DNA.[1]
Due to the susceptibility of these functional groups to hydrolysis, Glycidyl myristate and its solutions are prone to degradation, especially in the presence of water or in protic solvents.[4] For long-term storage, aprotic solvents and low temperatures (-20°C) are recommended to minimize degradation.[4]
Analytical Methodologies and Experimental Protocols
The analysis of Glycidyl myristate is a key focus in food safety, where it is often quantified as part of the total glycidyl ester content. Deuterated Glycidyl myristate (Glycidyl myristate-d5) is frequently used as an internal standard for accurate quantification by mass spectrometry-based methods, as it corrects for matrix effects and variations during sample preparation.[1]
General Workflow for Glycidyl Ester Analysis
The overall workflow for quantifying glycidyl esters in food matrices typically involves extraction, cleanup, and instrumental analysis.
Caption: General workflow for the analysis of glycidyl esters.[1]
Experimental Protocol 1: Indirect Analysis by GC-MS
Indirect methods are widely used and involve the conversion of glycidyl esters to a more easily analyzable derivative. The AOCS Official Method Cd 29c-13 is a common example.[1]
Methodology: This method involves the alkaline-catalyzed cleavage of glycidyl esters to glycidol. The glycidol is then converted to a volatile derivative, often with phenylboronic acid (PBA), for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Materials and Reagents:
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Sample (Edible Oil or Fat)
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Glycidyl Myristate-d5 (Internal Standard)
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Sodium Methoxide (B1231860) Solution
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Acidic Sodium Chloride Solution
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Phenylboronic Acid (PBA) solution
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Hexane
Procedure:
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Sample Preparation and Spiking: A known amount of the oil or fat sample is accurately weighed. The sample is then spiked with a known quantity of Glycidyl myristate-d5 internal standard.[1]
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Alkaline Transesterification: Sodium methoxide solution is added to the sample to cleave the glycidyl esters, releasing free glycidol.[1]
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Reaction Quenching and Derivatization: The reaction is stopped by adding an acidic sodium chloride solution. The released glycidol is then derivatized with phenylboronic acid to form a stable, volatile derivative suitable for GC-MS analysis.[1]
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Extraction: The derivatized analytes are extracted from the reaction mixture using an organic solvent like hexane.[1]
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GC-MS Analysis: An aliquot of the extract is injected into the GC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized analyte and the deuterated internal standard.[1]
Caption: Workflow for the indirect GC-MS analysis of glycidyl esters.[1]
Experimental Protocol 2: Direct Analysis by LC-MS/MS
Direct analysis methods offer a simpler and more specific alternative to indirect methods by measuring the intact glycidyl esters.[5]
Methodology: This protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct determination of various glycidyl esters in edible oils, with Glycidyl myristate-d5 as an internal standard.[6]
Materials and Reagents:
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Glycidyl ester analytical standards
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Glycidyl Myristate-d5 (Internal Standard)
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HPLC-grade solvents (Hexane, Ethyl acetate, Methanol (B129727), Acetonitrile, Isopropanol)
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Solid-Phase Extraction (SPE) Cartridges (e.g., C18 and Silica)[6]
Procedure:
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Standard and Sample Preparation: Stock solutions of standards and the internal standard are prepared. A known amount of oil is weighed, spiked with the internal standard, and dissolved in hexane.[6]
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Solid-Phase Extraction (SPE) Cleanup: A two-step SPE procedure is often used to remove interferences. The sample is first passed through a C18 cartridge, and the eluate is then further purified using a silica (B1680970) cartridge.[5][6]
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LC-MS/MS Analysis:
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Liquid Chromatography (LC): The cleaned extract is injected onto a C18 reversed-phase column. A gradient of water and an organic solvent (e.g., methanol or acetonitrile) is used to separate the different glycidyl esters.[6]
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Mass Spectrometry (MS/MS): Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source in positive mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target glycidyl ester and the internal standard.[6]
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Table 2: Example LC-MS/MS Method Validation Parameters
| Parameter | Performance Data | Source |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 1 - 3 µg/kg | [6] |
| Limit of Quantification (LOQ) | 100 µg/kg (expressed as glycidol) | [6] |
| Recovery | 84% - 108% | [6] |
| Precision (Repeatability, RSDr) | < 10% | [6] |
Toxicological Significance
The primary toxicological concern with Glycidyl myristate and other glycidyl esters is not from the intact ester itself, but from its hydrolysis in the gastrointestinal tract, which releases free glycidol.[1] Glycidol is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).[1]
The genotoxicity of glycidol is attributed to its reactive epoxide group. This group can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication, potentially initiating the process of carcinogenesis.[1]
Caption: Toxicological pathway of Glycidyl Myristate.[1]
Conclusion
Glycidyl myristate is a saturated fatty acid ester whose chemical properties, particularly the reactivity of its epoxide ring and ester linkage, are central to its analytical detection and toxicological significance. While the compound itself is primarily of interest as a process contaminant in foodstuffs, its deuterated analog, Glycidyl myristate-d5, serves as an essential analytical tool for the accurate quantification of potentially harmful glycidyl esters.[1] Understanding the chemical behavior and analytical methodologies associated with Glycidyl myristate is crucial for professionals in food safety, toxicology, and drug development.
